Bis-5,6'-[N-(HABA-CBz)] Kanamycin A

Amikacin impurity profiling HPLC method validation aminoglycoside reference standards

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A (CAS not yet widely indexed; TRC catalog B203610) is a doubly N-protected intermediate in the semisynthetic pathway of amikacin from kanamycin A. Bearing two HABA-CBz groups at the 5- and 6'-amino positions of the kanamycin A scaffold (C₄₂H₆₂N₆O₁₉; MW 954.97), this off-white solid is supplied at analytical reference-standard purity (typically ≥95% by HPLC) for use in pharmaceutical impurity profiling, method validation, and quality control of amikacin active pharmaceutical ingredient (API).

Molecular Formula C42H62N6O19
Molecular Weight 955.0 g/mol
Cat. No. B13840305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-5,6'-[N-(HABA-CBz)] Kanamycin A
Molecular FormulaC42H62N6O19
Molecular Weight955.0 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CNC(=O)C(CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N
InChIInChI=1S/C42H62N6O19/c43-22-15-23(48-38(59)25(51)12-14-46-42(61)63-19-21-9-5-2-6-10-21)36(67-39-31(54)28(44)29(52)27(17-49)65-39)34(57)35(22)66-40-33(56)32(55)30(53)26(64-40)16-47-37(58)24(50)11-13-45-41(60)62-18-20-7-3-1-4-8-20/h1-10,22-36,39-40,49-57H,11-19,43-44H2,(H,45,60)(H,46,61)(H,47,58)(H,48,59)/t22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35+,36-,39+,40+/m0/s1
InChIKeyOCVGJXQINKOQMV-BVYGKWFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A Reference Standard for Amikacin Impurity Analysis


Bis-5,6'-[N-(HABA-CBz)] Kanamycin A (CAS not yet widely indexed; TRC catalog B203610) is a doubly N-protected intermediate in the semisynthetic pathway of amikacin from kanamycin A . Bearing two HABA-CBz groups at the 5- and 6'-amino positions of the kanamycin A scaffold (C₄₂H₆₂N₆O₁₉; MW 954.97), this off-white solid is supplied at analytical reference-standard purity (typically ≥95% by HPLC) for use in pharmaceutical impurity profiling, method validation, and quality control of amikacin active pharmaceutical ingredient (API) . Its specific substitution pattern makes it the direct synthetic precursor to Amikacin EP Impurity A (3-HABA Kanamycin A), distinguishing it from other mono-acylated, di-acylated, or simply Cbz-protected kanamycin A derivatives that may co-elute or be misidentified in compendial chromatographic methods [1].

Why a Generic Kanamycin A Derivative Cannot Substitute for Bis-5,6'-[N-(HABA-CBz)] Kanamycin A in Amikacin Impurity Profiling


Amikacin is produced by selective N-1 acylation of kanamycin A with L-HABA, but the synthetic route inevitably generates positional isomers and intermediates bearing HABA or Cbz protections at other amino groups (N-3, N-6', N-3'') [1]. Bis-5,6'-[N-(HABA-CBz)] Kanamycin A is not simply an over-acylated side product — it is the key protected intermediate leading to Amikacin EP Impurity A, and its dual HABA-CBz substitution confers a molecular weight (954.97 Da) and retention behavior that are distinct from the mono-HABA impurities (e.g., 3-HABA Kanamycin A, MW 585.60) routinely used for system suitability testing . Substituting a generic kanamycin A, a simple N-Cbz kanamycin A, or even a mono-HABA impurity standard for this compound risks co-elution with target analytes, incorrect peak assignment, and failure to meet pharmacopeial identification criteria during HPLC analysis of amikacin sulfate API [2]. Without the exact protected intermediate, laboratories cannot reliably verify the impurity profile mandated by the European Pharmacopoeia (EP) monograph 35.1.

Quantitative Differentiation Evidence for Bis-5,6'-[N-(HABA-CBz)] Kanamycin A Against Closest Aminoglycoside Analogs


Molecular Weight as a Chromatographic Resolution Marker: Bis-5,6'-[N-(HABA-CBz)] Kanamycin A vs. 3-HABA Kanamycin A (EP Impurity A)

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A possesses a molecular weight of 954.97 Da — approximately 1.63-fold higher than the 585.60 Da of 3-HABA Kanamycin A (Amikacin EP Impurity A) . This mass difference originates from the presence of two HABA-CBz protecting groups versus a single HABA group on the kanamycin A core, and translates directly to a significantly longer reversed-phase HPLC retention time, enabling unambiguous chromatographic separation from mono-HABA impurities [1].

Amikacin impurity profiling HPLC method validation aminoglycoside reference standards

Regiochemical Acylation Fidelity: Dual HABA-CBz at N-5 and N-6' Positions vs. Mono- and Alternative Di-Acylated Impurities

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A is defined by the specific placement of two HABA-CBz groups at the 5- and 6'-amino positions of kanamycin A, a regiochemical fingerprint that distinguishes it from the mono-acylated 3-HABA Kanamycin A (EP Impurity A), the 3''-HABA Kanamycin A (EP Impurity C), and the di-acylated 1,3-Di-HABA Kanamycin A (EP Impurity B) [1][2]. This selectivity is achieved through sequential protection and deprotection steps during amikacin synthesis, and is the structural basis for its role as the direct precursor to Impurity A rather than to Impurities B, C, E, or F [3].

Amikacin synthesis intermediates regioselective acylation aminoglycoside derivatization

Storage Condition Stringency: −20°C Requirement for Bis-5,6'-[N-(HABA-CBz)] Kanamycin A vs. 2–8°C for Amikacin EP Impurity A

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A requires storage at −20°C for maximum product recovery, as specified by the manufacturer . In contrast, Amikacin EP Impurity A (3-HABA Kanamycin A sulfate) is stored at 2–8°C under refrigeration with an inert atmosphere [1]. The stricter cold-chain requirement indicates the greater hydrolytic susceptibility of the dual Cbz-protected intermediate relative to the deprotected mono-HABA impurity, with important implications for procurement planning and laboratory inventory management.

Reference standard stability cold-chain logistics aminoglycoside storage

Analytical Purity Specification: ≥95% HPLC Purity for Bis-5,6'-[N-(HABA-CBz)] Kanamycin A Matched to EP Impurity A Standards

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A is supplied at ≥95% purity by HPLC, consistent with the purity specification of Amikacin EP Impurity A (3-HABA Kanamycin A, >95% HPLC) and other EP impurity reference standards . This parity in purity ensures that the protected intermediate can be used interchangeably with the deprotected Impurity A standard for calibration and system suitability testing, provided that the analytical method accounts for the mass difference arising from the two Cbz groups [1].

Reference standard purity HPLC quality control pharmacopeial compliance

Synthetic Pathway Role: Bis-5,6'-[N-(HABA-CBz)] Kanamycin A as Direct Precursor to Amikacin EP Impurity A

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A is explicitly described as an intermediate to Amikacin (A578500) Impurity A . Removal of the two Cbz protecting groups under hydrogenolytic or acidic conditions yields 3-HABA Kanamycin A — the compound designated as Amikacin EP Impurity A in monograph 35.1 [1]. This defined precursor relationship means the compound is not merely an analytically useful impurity but the actual synthetic progenitor of Impurity A; procurement of this intermediate therefore supports both synthetic process development and impurity reference standard preparation in a single chemical entity .

Amikacin synthetic intermediate Cbz deprotection impurity A generation

High-Impact Application Scenarios for Bis-5,6'-[N-(HABA-CBz)] Kanamycin A in Pharmaceutical Quality Control and Synthetic Chemistry


Amikacin EP Monograph 35.1 Impurity Profiling and System Suitability Testing

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A serves as a critical reference standard for HPLC system suitability testing in amikacin sulfate impurity profiling. Its molecular weight of 954.97 Da and dual HABA-CBz substitution ensure a retention time well-resolved from the mono-HABA impurities (MW 585–687 Da), preventing co-elution with Impurities A, B, C, and F during reversed-phase chromatographic analysis with pulsed electrochemical detection [1]. Laboratories performing EP 35.1 compliance testing can procure this intermediate to verify column performance and detector response linearity across the expected mass range of amikacin-related substances [2].

In-House Synthesis of Amikacin EP Impurity A (3-HABA Kanamycin A) via Cbz Deprotection

For pharmaceutical R&D and QC laboratories that require Amikacin EP Impurity A in quantities exceeding commercial availability, Bis-5,6'-[N-(HABA-CBz)] Kanamycin A provides a direct synthetic entry point. Catalytic hydrogenolysis (Pd/C, H₂) or formic acid–mediated transfer hydrogenation removes the two Cbz protecting groups to afford 3-HABA Kanamycin A in high yield, as established in the amikacin synthetic patent literature [1][2]. This approach eliminates the need for regioselective mono-acylation of kanamycin A, which invariably produces mixtures of positional isomers requiring laborious ion-exchange chromatographic purification [3].

Process Development and Scale-Up of Amikacin API Manufacturing

During amikacin process development, analytical monitoring of the protected intermediate Bis-5,6'-[N-(HABA-CBz)] Kanamycin A enables tracking of the critical 3,6'-diprotection step prior to N-1 acylation with L-HABA. The compound's −20°C storage requirement and off-white solid appearance provide practical quality indicators for incoming material acceptance [1]. Procurement of this intermediate as a characterized reference standard allows process chemists to validate each synthetic batch against a defined purity benchmark (≥95% HPLC), reducing variability in downstream amikacin yield and impurity profile [2].

Method Validation for Aminoglycoside Impurity Analysis by HPLC-PAD or LC-MS

Analytical method validation protocols for amikacin impurity determination require reference standards spanning the full polarity and mass range of expected related substances. Bis-5,6'-[N-(HABA-CBz)] Kanamycin A, with its relatively high molecular weight (954.97 Da) and lipophilic Cbz groups, anchors the upper end of the chromatographic elution window, complementing the earlier-eluting kanamycin A (MW 484.50) and mono-HABA impurities [1]. Its inclusion in method robustness testing (e.g., deliberate column temperature and mobile-phase gradient variations) provides evidence that the method adequately resolves all amikacin-related compounds, as required by ICH Q2(R1) guidelines [2].

Quote Request

Request a Quote for Bis-5,6'-[N-(HABA-CBz)] Kanamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.